High-Affinity Muscarinic Receptor Antagonism for GI Spasmolysis: Clidinium vs. Atropine Class
The antispasmodic activity of Dolibrax is derived from its clidinium bromide component. Clidinium demonstrates high-affinity binding to gastrointestinal muscarinic receptors, with a reported inhibitory constant (Ki) of 3 nM against [3H]quinuclidinyl benzilate binding in rat colonic enterocytes . This binding affinity is a key quantitative descriptor of its potency relative to the broader anticholinergic class, such as atropine [1]. While no direct head-to-head data against a specific comparator exists within the Dolibrax formulation, this Ki value positions clidinium as a potent antispasmodic agent relevant for targeting GI smooth muscle hypermotility.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (clidinium bromide) |
| Comparator Or Baseline | Atropine sulfate (approximate potency reference) |
| Quantified Difference | Clidinium activity is approximate to atropine, with a quantifiable Ki of 3 nM providing a specific benchmark [1]. |
| Conditions | [3H]quinuclidinyl benzilate binding assay in rat colonic enterocytes |
Why This Matters
Quantifies the potency of the antispasmodic component, enabling a data-driven comparison against other anticholinergic agents considered for procurement in GI research models.
- [1] Nhathuoclongchau. Clidinium. Product monograph. Updated April 9, 2023. View Source
